2-Bromo-benzothiazole-4-carboxylic acid
Overview
Description
2-Bromo-benzothiazole-4-carboxylic acid is a heterocyclic compound that features a benzothiazole ring with a bromine atom at the 2-position and a carboxylic acid group at the 4-position. Benzothiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-benzothiazole-4-carboxylic acid typically involves the bromination of benzothiazole derivatives followed by carboxylation. One common method includes the reaction of 2-aminothiophenol with bromine to form 2-bromo-1,3-benzothiazole, which is then carboxylated using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, such as samarium triflate, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and organoboron reagents in the presence of bases like potassium phosphate
Major Products Formed
Substitution: Formation of 2-substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds
Scientific Research Applications
2-Bromo-benzothiazole-4-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Materials Science: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-benzothiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes like DNA gyrase and dihydroorotase, which are crucial for bacterial survival . The compound’s bromine and carboxylic acid groups contribute to its binding affinity and specificity for these molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-benzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercapto-benzothiazole: Used as a vulcanization accelerator in the rubber industry.
2-Chloro-benzothiazole: Exhibits similar reactivity and is used in organic synthesis
Uniqueness
2-Bromo-benzothiazole-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which provide distinct reactivity and binding properties. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
2-bromo-1,3-benzothiazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKSNGSLUOGEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275178 | |
Record name | 4-Benzothiazolecarboxylic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440526-47-5 | |
Record name | 4-Benzothiazolecarboxylic acid, 2-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzothiazolecarboxylic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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